4,4'-Ethanediyldioxydibenzaldhyde
Overview
Description
4,4’-Ethanediyldioxydibenzaldhyde is an organic compound with the molecular formula C16H14O4. It is a derivative of benzaldehyde, where two benzaldehyde units are connected through an ethane-1,2-diylbis(oxy) linkage. This compound is known for its applications in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Ethanediyldioxydibenzaldhyde can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds as follows:
Step 1: 4-Hydroxybenzaldehyde reacts with ethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid) to form 4-(2-hydroxyethoxy)benzaldehyde.
Step 2: The intermediate 4-(2-hydroxyethoxy)benzaldehyde undergoes further reaction with another molecule of 4-hydroxybenzaldehyde under similar conditions to yield 4,4’-Ethanediyldioxydibenzaldhyde.
Industrial Production Methods
Industrial production of 4,4’-Ethanediyldioxydibenzaldhyde follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Ethanediyldioxydibenzaldhyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4,4’-Ethanediyldioxydibenzoic acid.
Reduction: 4,4’-Ethanediyldioxybis(benzyl alcohol).
Substitution: 4,4’-Ethanediyldioxydinitrobenzaldehyde (nitration), 4,4’-Ethanediyldioxybis(bromobenzaldehyde) (bromination).
Scientific Research Applications
4,4’-Ethanediyldioxydibenzaldhyde has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the study of protein structures.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials due to its ability to form stable linkages.
Mechanism of Action
The mechanism of action of 4,4’-Ethanediyldioxydibenzaldhyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles such as amines and thiols. This reactivity is exploited in various applications, including cross-linking and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenedioxydibenzaldehyde: Similar structure but with a methylene linkage instead of an ethane-1,2-diylbis(oxy) linkage.
4,4’-Ethylenedioxydibenzaldehyde: Similar structure but with an ethylene linkage instead of an ethane-1,2-diylbis(oxy) linkage.
Uniqueness
4,4’-Ethanediyldioxydibenzaldhyde is unique due to its ethane-1,2-diylbis(oxy) linkage, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring stable linkages and specific reactivity patterns.
Properties
IUPAC Name |
4-[2-(4-formylphenoxy)ethoxy]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c17-11-13-1-5-15(6-2-13)19-9-10-20-16-7-3-14(12-18)4-8-16/h1-8,11-12H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKMTOTHHFKJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901248555 | |
Record name | 4,4′-[1,2-Ethanediylbis(oxy)]bis[benzaldehyde] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34074-28-7 | |
Record name | 4,4′-[1,2-Ethanediylbis(oxy)]bis[benzaldehyde] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34074-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4′-[1,2-Ethanediylbis(oxy)]bis[benzaldehyde] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901248555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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